Alachlor OA (CAS 171262-17-2) is a primary oxanilic acid degradation product of the widely used chloroacetanilide herbicide, alachlor. In environmental and analytical chemistry, it serves as a critical reference standard for tracking legacy agricultural contamination. Unlike the highly hydrophobic parent compound, Alachlor OA exhibits increased polarity, higher water solubility, and significant mobility in soil matrices [1]. Procurement of high-purity Alachlor OA is essential for laboratories conducting LC-MS/MS water quality assessments, as it allows for the precise quantification of persistent environmental burdens that remain long after the parent herbicide has dissipated [2].
Generic substitution of Alachlor OA with parent alachlor, alachlor ESA (ethanesulfonic acid), or structural analogs like acetochlor OA is analytically unviable. Parent alachlor degrades rapidly (half-life of approximately 18-21 days) and does not represent long-term groundwater contamination [1]. Alachlor ESA, while also a major metabolite, possesses a different functional group, resulting in distinct chromatographic retention times and multiple reaction monitoring (MRM) transitions that cannot be cross-calibrated [2]. Furthermore, closely related analogs such as acetochlor OA exhibit near-identical elution profiles but differ in fragmentation patterns, requiring the exact Alachlor OA standard to resolve peak splitting and prevent false-positive quantifications in regulatory frameworks like EPA Method 535 [3].
Other oxanilic acid metabolites (e.g., from acetochlor or metolachlor) show distinct retention times; co-elution may cause misidentification.
Unique precursor-to-product ion pairs for Alachlor OA cannot be substituted with those of ESA counterparts or other OA analogs.
Detection frequencies and concentration ranges differ markedly between Alachlor OA and its ESA counterpart; using the wrong standard risks non-representative data.
Alachlor OA exhibits vastly different degradation kinetics compared to its parent compound. Laboratory and field studies demonstrate that parent alachlor follows rapid degradation with a half-life of merely 18.7 to 21.0 days in aquatic systems[1]. In stark contrast, the intermediate degradation products, such as Alachlor OA, are highly stable and persistent, accumulating in the environment over long periods [2]. This extreme persistence makes the metabolite the dominant species in aquatic environments.
| Evidence Dimension | Environmental Half-Life (Aquatic Systems) |
| Target Compound Data | Alachlor OA (Highly stable, persistent intermediate) |
| Comparator Or Baseline | Parent Alachlor (18.7–21.0 days half-life) |
| Quantified Difference | Alachlor OA persists long after the parent compound has fully mineralized. |
| Conditions | Aquatic system degradation monitoring over 85 days. |
Procurement of Alachlor OA is mandatory for long-term environmental age-dating and legacy contamination monitoring, as the parent compound completely disappears within weeks.
In comprehensive groundwater surveys, chloroacetanilide metabolites are detected at frequencies and concentrations far exceeding their parent compounds. For example, in Wisconsin groundwater surveys, Alachlor OA was detected at mean concentrations up to 1.8 ± 0.60 µg/L, whereas parent alachlor was rarely detected, often falling below the 0.05 µg/L median threshold [1]. Over 80% of the measured mass of chloroacetanilide compounds in surface and groundwater is derived from metabolites rather than the parent herbicides [2].
| Evidence Dimension | Mean Detection Concentration in Groundwater |
| Target Compound Data | Alachlor OA (up to 1.8 ± 0.60 µg/L mean detection) |
| Comparator Or Baseline | Parent Alachlor (<0.05 µg/L median) |
| Quantified Difference | Metabolite concentrations are orders of magnitude higher than the parent compound. |
| Conditions | Ambient groundwater and surface water sampling surveys. |
Environmental laboratories must shift their procurement budgets toward Alachlor OA standards, as testing only for parent alachlor will drastically underreport actual contamination levels.
While both alachlor and metolachlor degrade into oxanilic acid (OA) and ethanesulfonic acid (ESA) branches, their pathway preferences differ significantly. Under equivalent aquatic conditions, the oxanilic acid branch is heavily favored for alachlor compared to metolachlor. Consequently, Alachlor OA is produced in substantially larger quantities than Metolachlor OA [1]. This structural divergence in degradation pathways necessitates specific analytical focus depending on the historical herbicide applied.
| Evidence Dimension | Metabolite Formation Preference |
| Target Compound Data | Alachlor OA (Favored degradation branch, high formation yield) |
| Comparator Or Baseline | Metolachlor OA (Minor degradation branch, lower formation yield) |
| Quantified Difference | Alachlor yields a significantly higher ratio of OA metabolites than metolachlor. |
| Conditions | Aquatic system degradation monitoring over 85 days. |
Facilities monitoring alachlor-treated watersheds must prioritize Alachlor OA procurement, as it is a primary indicator of contamination, unlike in metolachlor-treated areas where ESA dominates.
In U.S. EPA Method 535, the simultaneous screening of herbicide degradation byproducts requires exact reference standards due to structural similarities. Alachlor OA and Acetochlor OA possess very similar chemical structures and elute in close proximity during reverse-phase LC-MS/MS (e.g., between 6.5 and 24.4 minutes). High-resolution separation and specific Multiple Reaction Monitoring (MRM) transitions are required to prevent co-quantification errors [1]. Using an internal standard technique with the exact Alachlor OA reference is the only way to ensure accurate peak integration and recovery rates (typically 92–103% in reagent water) [1].
| Evidence Dimension | Chromatographic Resolution and Recovery |
| Target Compound Data | Alachlor OA (Requires specific MRM calibration for 92-103% recovery) |
| Comparator Or Baseline | Acetochlor OA (Distinct MRM transitions and retention times required) |
| Quantified Difference | Cannot be cross-calibrated; requires dedicated standard for accurate quantification. |
| Conditions | LC-MS/MS analysis under EPA Method 535 protocols. |
Procurement of high-purity Alachlor OA is a strict regulatory necessity for laboratories seeking accreditation for EPA Method 535 drinking water analysis.
Essential for municipal water treatment plants and environmental agencies quantifying chloroacetanilide degradates in drinking water via LC-MS/MS, as specific MRM transitions must be calibrated to avoid overlap with Acetochlor OA [1].
Used by hydrogeologists to track the historical application and migration of alachlor in soil and groundwater, leveraging the metabolite's extreme persistence compared to the rapidly degrading parent compound [2].
Procured by agricultural researchers to study the leaching potential of polar organic metabolites in various soil types, particularly assessing the impact of organic carbon and clay content on groundwater vulnerability [2].